![molecular formula C18H15BrO4 B2455766 Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-10-8](/img/structure/B2455766.png)
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as BMMD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been shown to have potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer biology, Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In immunology, Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Mechanism of Action
The exact mechanism of action of Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cellular processes such as apoptosis, inflammation, and angiogenesis. Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and angiogenesis. Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis in cancer cells and modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and immunology. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate research, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved pharmacological properties. Other potential future directions include studying the effects of Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate on other cellular processes and exploring its potential as a therapeutic agent in other fields of research.
Synthesis Methods
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl alcohol with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent esterification of the carboxylic acid. The final product is obtained through a palladium-catalyzed coupling reaction.
properties
IUPAC Name |
methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)14-9-13(7-8-16(14)23-11)22-10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBWNVWYCUSRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977962 |
Source
|
Record name | Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
CAS RN |
6240-35-3 |
Source
|
Record name | Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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